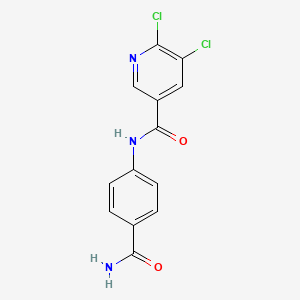
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide” appears to be a chemical compound. However, there is no specific information available about this compound123.
Synthesis Analysis
There is no specific synthesis analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, has been synthesized in a two-step process with an overall yield higher than 78%1.
Molecular Structure Analysis
There is no specific molecular structure analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “N-[(4-Carbamoylphenyl)sulfonyl]serine”, has a molecular formula of CHNOS, an average mass of 288.277 Da, and a mono-isotopic mass of 288.041595 Da4.
Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, has been synthesized using a two-step reaction with isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate1.
Physical And Chemical Properties Analysis
There is no specific physical and chemical properties analysis available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “N-(4-Carbamoylphenyl)-4-nitrobenzamide”, has a density of 1.4±0.1 g/cm^3, a boiling point of 448.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C5.
Aplicaciones Científicas De Investigación
Discovery of Met Kinase Inhibitors
The compound has been explored in the context of designing selective Met kinase inhibitors, demonstrating complete tumor stasis in Met-dependent models following oral administration, indicating its potential in cancer therapy (Schroeder et al., 2009).
Development of Polyamides and Polyimides
Research has also delved into the synthesis of rigid-rod polyamides and polyimides derived from related compounds, showcasing their application in creating materials with excellent thermooxidative stability, which could have implications for various industrial applications (Spiliopoulos et al., 1998).
Electrochromic Properties of Polyamides
The study of electroactive polyamides with pendent carbazole groups synthesized from related compounds has highlighted their thermal stability and electrochromic performance, presenting potential uses in electronic and optical devices (Hsiao et al., 2013).
Antidepressant and Nootropic Agents
Compounds derived from N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide have been evaluated for their potential as antidepressant and nootropic agents, revealing significant activity in preclinical models (Thomas et al., 2016).
Antimicrobial and Anticancer Activity
Further research has synthesized new derivatives with notable antimicrobial and anticancer activity, contributing to the search for novel therapeutic agents (Atta & Abdel‐Latif, 2021).
Safety And Hazards
There is no specific safety and hazards information available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”.
Direcciones Futuras
There is no specific future directions information available for “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. However, a related compound, “4-amino-N-(4-carbamoylphenyl)benzamide”, is an important intermediate in the production of Pigment Yellow 181, which is used in various industrial applications1.
Please note that the information provided is based on the closest related compounds I could find, and may not accurately represent “N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide”. For more accurate information, further research in scientific literature or consultation with a chemical expert is recommended.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-5-8(6-17-11(10)15)13(20)18-9-3-1-7(2-4-9)12(16)19/h1-6H,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOOOKHTNCZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)

![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
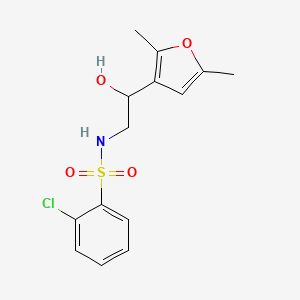
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)
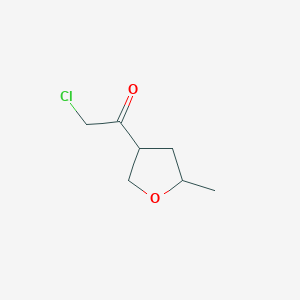
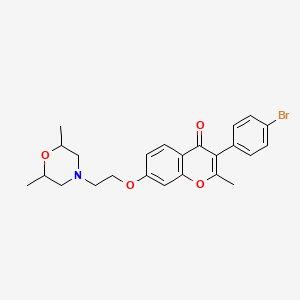
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)
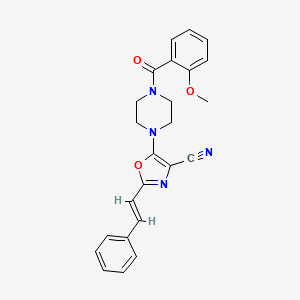
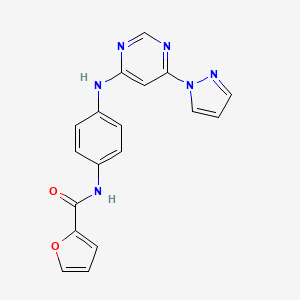
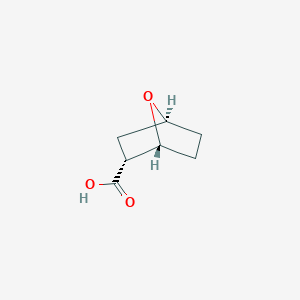
![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)
![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)